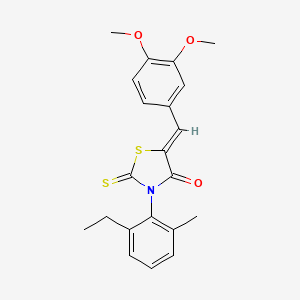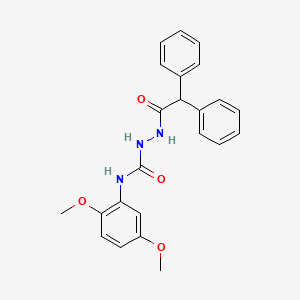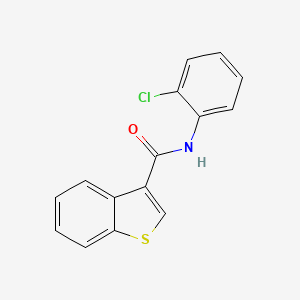
5-(3,4-dimethoxybenzylidene)-3-(2-ethyl-6-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including 5-(3,4-dimethoxybenzylidene)-3-(2-ethyl-6-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, often involves the condensation of azlactones with thiols or the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino)thiophene-2-carboxylate with mercaptoacetic acid in the presence of zinc chloride in dioxane. Such processes yield a variety of thiazolidinone derivatives with diverse substituents that impact their chemical and physical characteristics (Spoorthy et al., 2021).
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Spoorthy et al. (2021) delves into the synthesis and characterization of derivatives related to the chemical structure , focusing on their anti-microbial activity and docking studies. These derivatives were synthesized through reactions involving ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, highlighting the compound's role in creating pharmacologically active molecules (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Supramolecular Structures
Delgado et al. (2005) explored the supramolecular structures of thioxothiazolidinone derivatives, which include compounds similar to the one . Their work provided insights into how these molecules form hydrogen-bonded dimers and chains, contributing to our understanding of their potential for creating novel supramolecular assemblies (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Anticancer Activity
The compound's derivatives have been investigated for their anticancer activity. Wu et al. (2006) identified thiazolidinone analogs, including structures similar to the compound in focus, which can induce apoptosis in cancer cells, offering a pathway to develop new cancer therapies (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).
Analgesic Activity
Sachdeva, Dwivedi, & Goyal (2013) reported on the synthesis and analgesic activity of fluorinated thiazolidinone derivatives, showcasing the potential of these compounds, including the one of interest, in pain management research. This work highlights the versatility of thiazolidinone derivatives in developing new analgesic agents (Sachdeva, Dwivedi, & Goyal, 2013).
Antimicrobial and Antitubercular Agents
Samadhiya, Sharma, Srivastava, & Srivastava (2014) synthesized a series of thiazolidinone derivatives, including the chemical structure , and evaluated their antimicrobial and antitubercular activities. This study underlines the compound's application in combating infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-5-15-8-6-7-13(2)19(15)22-20(23)18(27-21(22)26)12-14-9-10-16(24-3)17(11-14)25-4/h6-12H,5H2,1-4H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQJIGMZEWLRHI-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B4627814.png)
![(2-{[5-{[(2,4-dimethylphenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4627816.png)
![5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)
![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)
![4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)

![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)


![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)